molecular formula C11H15N3O2 B8677560 6-(4-hydroxypiperidin-1-yl)pyridine-3-carboxamide

6-(4-hydroxypiperidin-1-yl)pyridine-3-carboxamide

Cat. No.: B8677560
M. Wt: 221.26 g/mol
InChI Key: GXLMMARVCYSZNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-hydroxypiperidin-1-yl)pyridine-3-carboxamide is a chemical compound that has garnered attention in various fields of scientific research due to its unique structure and potential applications. This compound features a nicotinamide moiety linked to a 4-hydroxypiperidine group, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-hydroxypiperidin-1-yl)pyridine-3-carboxamide typically involves the reaction of nicotinic acid derivatives with 4-hydroxypiperidine. One common method starts with the activation of nicotinic acid using reagents such as thionyl chloride, followed by the nucleophilic substitution with 4-hydroxypiperidine under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran, and the product is purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality. Additionally, large-scale purification methods such as high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-(4-hydroxypiperidin-1-yl)pyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(4-hydroxypiperidin-1-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis in cancer cells. The compound’s hydroxyl and amide groups play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-hydroxypiperidin-1-yl)pyridine-3-carboxamide stands out due to its specific structural features that confer unique chemical reactivity and biological activity. Its combination of a nicotinamide moiety with a 4-hydroxypiperidine group allows for diverse chemical modifications and potential therapeutic applications .

Properties

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

6-(4-hydroxypiperidin-1-yl)pyridine-3-carboxamide

InChI

InChI=1S/C11H15N3O2/c12-11(16)8-1-2-10(13-7-8)14-5-3-9(15)4-6-14/h1-2,7,9,15H,3-6H2,(H2,12,16)

InChI Key

GXLMMARVCYSZNR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1O)C2=NC=C(C=C2)C(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To the solution of 6-chloronicotinamide (5.0 g, 32 mmol) in DIPEA (50 mL), piperidin-4-ol (3.2 mg, 32 mmol) was added and the mixture was stirred at 110° C. for 8 h. The reaction mixture was concentrated under reduced pressure to afford the crude product. The residue was further purified by silica gel chromatography (DCM: MeOH=20:1) to afford the title compound (5.3 g, 75%) as a yellowish solid. [LCMS RtB=1.39 min, [M+H]+=222.1].
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.2 mg
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
75%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.